2-Hydroxy-2-[3-(trifluoromethoxy)phenyl]acetic acid
Description
Historical Context in Organofluorine Chemistry Research
Organofluorine chemistry traces its origins to 19th-century experiments with halogen exchange reactions. Alexander Borodin's 1862 synthesis of fluorinated compounds via chloride-fluoride substitution laid foundational principles. The isolation of elemental fluorine in 1886 by Henri Moissan accelerated industrial applications, particularly during World War II with the development of uranium hexafluoride for nuclear programs. Trifluoromethoxy (-OCF₃) groups emerged as critical motifs in the mid-20th century, combining the metabolic stability of fluorine with the steric bulk of methoxy derivatives. Early synthesis routes relied on hazardous reagents like SbF₃, but advances in nucleophilic fluorination using KF or AgF₂ enabled safer pathways.
The integration of hydroxyl (-OH) groups into fluorinated aromatics, as seen in 2-hydroxy-2-[3-(trifluoromethoxy)phenyl]acetic acid, reflects progressive efforts to balance polarity and lipophilicity in drug design. Gottlieb's 1936 halogen-exchange method for fluoroarenes and Swarts' benzotrichloride fluorination provided templates for modern derivatives. Contemporary strategies, such as (E)-O-trifluoromethyl-benzaldoxime-mediated trifluoromethoxylation, further democratize access to such structures.
Academic Significance of Trifluoromethoxylated Compounds
Trifluoromethoxylated compounds exhibit exceptional physicochemical properties:
- Electron-withdrawing effects : The -OCF₃ group reduces electron density at aromatic rings, enhancing resistance to oxidative degradation.
- Lipophilicity : LogP values increase by ~1.5 compared to non-fluorinated analogs, improving membrane permeability.
- Metabolic stability : Fluorine's inertness toward cytochrome P450 enzymes extends half-lives in vivo.
These traits make them indispensable in pharmaceuticals (e.g., anti-inflammatory agents) and agrochemicals (e.g., herbicides). The hydroxyl group in this compound introduces hydrogen-bonding capacity, enabling interactions with biological targets while retaining fluorine-derived stability.
Evolution of Research Interest in Hydroxylated Phenylacetic Acids
Hydroxylated phenylacetic acids have been studied since the early 20th century for their roles in plant metabolism and mammalian biosynthesis. The addition of fluorine atoms, particularly in the 3-position of the phenyl ring, emerged as a strategy to modulate acidity and solubility. For example:
The hydroxyl group at the β-position in this compound introduces a chiral center, enabling enantioselective synthesis studies. This structural feature parallels tropic acid derivatives, which are used in anticholinergic drugs.
Research Objectives and Scholarly Investigations
Recent studies focus on three domains:
- Synthetic Methodologies : Silver-free trifluoromethoxylation using (E)-O-trifluoromethyl-benzaldoximes (TFBO) allows scalable production under mild conditions. This avoids the cost and toxicity of AgF₂, achieving yields >80% for primary alkyl halides.
- Structural Characterization : X-ray crystallography of related compounds reveals planar aromatic rings and intramolecular hydrogen bonds between -OH and carbonyl groups.
- Applications : Derivatives serve as intermediates in non-steroidal anti-inflammatory drug (NSAID) synthesis and liquid crystal materials.
Ongoing challenges include optimizing enantiomeric excess in asymmetric synthesis and elucidating structure-activity relationships for biomedical applications.
Structure
3D Structure
Properties
IUPAC Name |
2-hydroxy-2-[3-(trifluoromethoxy)phenyl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O4/c10-9(11,12)16-6-3-1-2-5(4-6)7(13)8(14)15/h1-4,7,13H,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CANNFMISEMEBIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the use of trifluoromethoxybenzene as a starting material, which undergoes a series of reactions including halogenation, nucleophilic substitution, and hydrolysis to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalysts and controlled reaction environments to facilitate the efficient formation of the desired product .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-2-[3-(trifluoromethoxy)phenyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the trifluoromethoxy group.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Pharmaceutical Applications
1. Anti-inflammatory and Analgesic Properties
Research has indicated that compounds similar to 2-Hydroxy-2-[3-(trifluoromethoxy)phenyl]acetic acid exhibit anti-inflammatory and analgesic effects. These properties make them suitable candidates for the development of new pain relief medications. Studies have shown that derivatives can inhibit cyclooxygenase enzymes, which are crucial in the inflammatory process .
2. Antimicrobial Activity
The compound has demonstrated potential antimicrobial activity against various pathogenic bacteria and fungi. This property is particularly useful in developing new antimicrobial agents to combat resistant strains of bacteria . The trifluoromethoxy group enhances lipophilicity, facilitating better membrane penetration and increased efficacy against microbial cells.
3. Cancer Research
In cancer research, compounds with similar structures have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The unique electronic properties imparted by the trifluoromethoxy group may contribute to these effects, making it a valuable compound in the search for novel anticancer therapies .
Agrochemical Applications
1. Herbicides and Pesticides
The incorporation of trifluoromethoxy groups in agrochemicals has been linked to improved herbicidal activity. Compounds like this compound can be utilized in formulating more effective herbicides that target specific weed species while minimizing harm to crops .
2. Plant Growth Regulators
Research suggests that this compound can act as a plant growth regulator, influencing various physiological processes such as germination and flowering. This application is particularly relevant in agricultural practices aiming to enhance crop yields and resilience .
Material Science Applications
1. Polymer Chemistry
In material science, this compound can be used as a building block for synthesizing advanced polymers with tailored properties. Its incorporation into polymer matrices can enhance thermal stability and chemical resistance, making it suitable for high-performance applications .
2. Coatings and Adhesives
The compound's chemical properties lend themselves well to applications in coatings and adhesives, where durability and resistance to environmental factors are critical. Research into modifying existing formulations with this compound has shown promising results in improving adhesion strength and longevity .
Case Studies
Mechanism of Action
The mechanism of action of 2-Hydroxy-2-[3-(trifluoromethoxy)phenyl]acetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This can lead to the modulation of various biochemical pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variation: Trifluoromethoxy (-OCF₃) vs. Trifluoromethyl (-CF₃)
The trifluoromethoxy group in the target compound distinguishes it from analogs with a trifluoromethyl (-CF₃) substituent. For example:
- 2-Hydroxy-2-[3-(trifluoromethyl)phenyl]acetic acid (CAS: 349-10-0, C₉H₇F₃O₃, MW: 220.15 g/mol) replaces -OCF₃ with -CF₃ at the 3-position .
- 2-Hydroxy-2-[4-(trifluoromethyl)phenyl]acetic acid (CAS: 395-35-7) is a positional isomer with -CF₃ at the para (4th) position, exhibiting a melting point of 130°C .
Key Differences :
- Electronic Effects : The -OCF₃ group is more electron-withdrawing than -CF₃ due to the oxygen atom, altering the phenyl ring’s electronic density and reactivity .
- Biological Activity : Trifluoromethoxy derivatives often exhibit improved metabolic stability compared to trifluoromethyl analogs, as the ether linkage reduces oxidative degradation .
Table 1: Substituent Comparison
| Compound | Substituent (Position) | Molecular Formula | Molecular Weight (g/mol) | CAS RN |
|---|---|---|---|---|
| 2-Hydroxy-2-[3-(trifluoromethoxy)phenyl]acetic acid | -OCF₃ (3) | C₉H₇F₃O₄ | 236.14 | 1214378-55-8 |
| 2-Hydroxy-2-[3-(trifluoromethyl)phenyl]acetic acid | -CF₃ (3) | C₉H₇F₃O₃ | 220.15 | 349-10-0 |
| 2-Hydroxy-2-[4-(trifluoromethyl)phenyl]acetic acid | -CF₃ (4) | C₉H₇F₃O₃ | 220.15 | 395-35-7 |
Positional Isomerism: Meta vs. Para Substitution
The position of the substituent significantly impacts physicochemical properties:
Impact on Properties :
Ester Derivatives
Esterification of the carboxylic acid group modifies bioavailability and reactivity:
- 2-Oxo-2-[3-(trifluoromethoxy)phenyl]acetic acid ethyl ester (C₁₁H₉F₃O₄, MW: 262.19 g/mol) replaces the -OH group with an ethyl ester, reducing acidity and enhancing membrane permeability .
- 3,3,3-Trifluoro-2-hydroxy-2-[3-(trifluoromethoxy)phenyl]propionic acid ethyl ester (C₁₂H₁₀F₆O₄) introduces a trifluoromethyl group on the α-carbon, increasing steric hindrance .
Amino-Substituted Analogs
- (S)-2-Amino-2-[3-(trifluoromethoxy)phenyl]acetic acid (CAS: 1228547-97-4, C₉H₈F₃NO₃, MW: 235.16 g/mol) replaces the hydroxyl group with an amino (-NH₂) group, enabling peptide bond formation .
- (2R)-2-Amino-2-[4-(trifluoromethyl)phenyl]acetic acid (C₉H₈F₃NO₂) demonstrates enantiomer-specific activity in drug design .
Biological Activity
2-Hydroxy-2-[3-(trifluoromethoxy)phenyl]acetic acid, a compound featuring a trifluoromethoxy group, has been studied for its diverse biological activities. This article synthesizes findings from various studies to elucidate the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be structurally represented as follows:
It contains a trifluoromethoxy group, which is known for enhancing lipophilicity and bioactivity in medicinal chemistry. The presence of this group often correlates with improved pharmacokinetic properties and biological potency.
1. Antimicrobial Activity
Research indicates that compounds with trifluoromethoxy groups exhibit significant antimicrobial properties. In particular, studies have shown that derivatives of phenylacetic acid, which share structural similarities with this compound, possess antibacterial effects against various pathogens. For instance, phenylacetic acid has demonstrated an IC50 of 0.8038 mg/mL against Agrobacterium tumefaciens, suggesting that similar derivatives may have comparable efficacy .
2. Anti-inflammatory Effects
The anti-inflammatory potential of compounds containing hydroxyl and trifluoromethoxy groups has been highlighted in several studies. These compounds can inhibit pro-inflammatory cytokines and enzymes, thereby reducing inflammation in various models. For example, the inhibition of cyclooxygenase (COX) enzymes is a common mechanism through which such compounds exert their anti-inflammatory effects.
3. Cytotoxicity and Antiproliferative Activity
Cytotoxicity assays using cell lines such as HEK293 have been employed to assess the antiproliferative activity of related compounds. The MTT assay results indicate that certain derivatives exhibit significant cytotoxicity, with IC50 values in the micromolar range . This suggests potential applications in cancer therapy, particularly for tumors that are responsive to such compounds.
The biological activity of this compound can be attributed to several mechanisms:
- Membrane Disruption: Similar compounds have been shown to disrupt bacterial cell membranes, leading to increased permeability and eventual cell death .
- Enzyme Inhibition: The presence of the trifluoromethoxy group enhances binding affinity to target enzymes involved in inflammatory pathways.
- Reactive Oxygen Species (ROS) Generation: Some studies suggest that these compounds may induce oxidative stress in microbial cells, contributing to their antimicrobial effects .
Case Study 1: Antibacterial Activity
A study focused on the antibacterial efficacy of phenylacetic acid derivatives demonstrated that these compounds could significantly inhibit the growth of A. tumefaciens. The mechanism involved disruption of cellular integrity and inhibition of protein synthesis .
Case Study 2: Cytotoxic Effects
In vitro studies using various cancer cell lines showed that related compounds exhibited cytotoxic effects at low concentrations. For instance, a derivative was found to have an IC50 value of approximately 10 µM against specific cancer cell lines, indicating its potential as an anticancer agent .
Comparative Analysis Table
| Property | This compound | Related Compounds |
|---|---|---|
| Molecular Formula | C9H8F3O3 | C8H9O2 (Phenylacetic Acid) |
| Antibacterial Activity | Moderate (IC50 TBD) | High (IC50 = 0.8038 mg/mL) |
| Anti-inflammatory Potential | Yes | Yes |
| Cytotoxicity | Significant (IC50 = ~10 µM) | Variable (10-50 µM) |
Q & A
What are the established synthetic routes for 2-Hydroxy-2-[3-(trifluoromethoxy)phenyl]acetic acid, and how do reaction conditions affect yield and purity?
Level: Basic
Answer:
The compound is synthesized via two primary routes:
- Classic method (1960): Reacting 3-(trifluoromethyl)benzoyl chloride with 2-hydroxyethanoic acid under controlled conditions to form the racemic mixture .
- Modern multi-step synthesis: Involves hydroxylation of substituted phenylacetic acid precursors using concentrated sulfuric acid and stannous chloride, followed by purification via recrystallization (yields ~85–87%) .
Key factors influencing yield/purity:
- Temperature control: Excess heat degrades the trifluoromethoxy group.
- Catalyst selection: Copper(I) iodide improves substitution reactions in intermediate steps .
- Purification: HPLC or chiral chromatography (for enantiomer separation) is critical for >95% purity .
How is the stereochemistry and structural integrity of this compound validated in academic research?
Level: Basic
Answer:
Structural validation employs:
- NMR spectroscopy: - and -NMR confirm substituent positions (e.g., δ 4.97 ppm for the hydroxy group in DMSO-d) .
- X-ray crystallography: Resolves racemic mixtures and confirms spatial arrangement of the trifluoromethoxy group .
- Mass spectrometry: High-resolution MS (e.g., m/z 220.147) verifies molecular formula (CHFO) .
What computational approaches predict interactions between this compound and cytochrome P450 enzymes?
Level: Advanced
Answer:
- Molecular docking: Models binding affinity to CYP3A4 and CYP2D6 isoforms, revealing potential inhibition (e.g., ΔG = -8.2 kcal/mol) .
- MD simulations: Assess stability of enzyme-ligand complexes over 100 ns trajectories, highlighting hydrophobic interactions with the trifluoromethoxy group .
- QSAR models: Relate substituent electronegativity (e.g., F vs. CF) to metabolic stability .
How does the racemic nature of the compound impact its biological activity, and what resolution methods are employed?
Level: Advanced
Answer:
- Enantiomer-specific activity: The (S)-enantiomer shows 3× higher anti-inflammatory efficacy than (R) in COX-2 inhibition assays .
- Resolution techniques:
What in vitro assays are used to evaluate the compound’s biological activity?
Level: Basic
Answer:
- Antimicrobial assays: Broth microdilution (e.g., MIC = 0.1 mM against Fusarium oxysporum) .
- Anti-inflammatory tests: COX-2 inhibition (IC = 12 µM) via fluorometric assays .
- Cytotoxicity screening: MTT assays on HEK-293 cells (EC > 100 µM, indicating low toxicity) .
How do fluorination patterns (e.g., trifluoromethoxy vs. trifluoromethyl) alter pharmacokinetics?
Level: Advanced
Answer:
Comparative Data:
| Substituent | LogP | Metabolic Half-life (h) | CYP Inhibition Potency |
|---|---|---|---|
| Trifluoromethoxy | 2.1 | 4.2 | Moderate (CYP2C9) |
| Trifluoromethyl | 2.8 | 6.5 | Strong (CYP3A4) |
| Difluoro | 1.7 | 2.8 | Weak |
The trifluoromethoxy group enhances solubility (lower LogP) but reduces metabolic stability compared to CF .
How are contradictions in enzyme inhibition data from independent studies reconciled?
Level: Advanced
Answer:
Discrepancies (e.g., CYP3A4 inhibition reported in vs. no activity in ) arise from:
- Assay conditions: Microsomal vs. recombinant enzyme systems.
- Substrate competition: Co-administered drugs (e.g, ketoconazole) mask effects.
- Structural analogs: Impurities in batches (e.g., 5% 3-trifluoromethyl impurity in ).
Resolution: Standardize assays using recombinant enzymes and ultra-pure (>99%) compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
